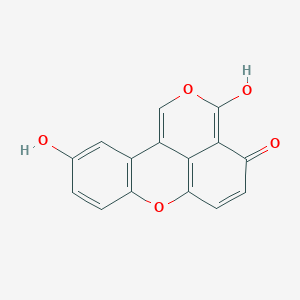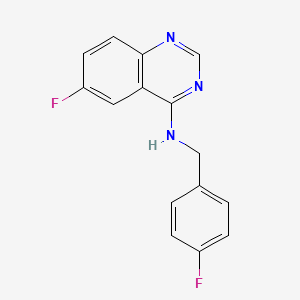![molecular formula C31H32ClN5O2S2 B610997 5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B610997.png)
5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride
Overview
Description
SRT3025 hydrochloride is a potent and selective activator of sirtuin 1, a protein that plays a crucial role in cellular regulation, including aging, transcription, and apoptosis. This compound is known for its ability to reduce cellular acetylation of sirtuin 1 substrates such as FoxO1 and histone 3. It has shown efficacy in various in vivo models, including murine atherosclerosis and ovariectomy-induced bone loss .
Mechanism of Action
- SRT3025 HCl is an experimental drug that acts as a small-molecule activator of the sirtuin subtype SIRT1 .
- Deacetylation leads to changes in gene expression, affecting pathways related to cell survival, metabolism, and inflammation .
- SRT3025 HCl impacts several pathways:
- Cellular effects:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
SRT3025 Hydrochloride interacts with several biomolecules, most notably the Sirt1 enzyme. It is known to reduce cellular acetylation of Sirt1 substrates such as FoxO1 and histone 3 . This interaction plays a critical role in various biochemical reactions .
Cellular Effects
SRT3025 Hydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits RANKL-induced osteoclast differentiation, fusion, and resorptive capacity without affecting osteoclast survival . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of SRT3025 Hydrochloride involves its binding interactions with biomolecules and its influence on gene expression. It activates AMPK and deacetylates RelA/p65 lysine 310, which is critical for the activation of the NF-κB signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SRT3025 Hydrochloride have been observed to change over time. For instance, it has been shown to decrease plasma levels of LDL-cholesterol and total cholesterol and reduce atherosclerosis over a period of 12 weeks .
Dosage Effects in Animal Models
In animal models, the effects of SRT3025 Hydrochloride vary with different dosages. For example, it has been shown to fully reverse the deleterious effects of ovariectomy (OVX) on vertebral bone mass, microarchitecture, and femoral biomechanical properties when administered at 50 and 100 mg/kg·d for 6 weeks starting 6 weeks after OVX .
Metabolic Pathways
SRT3025 Hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as AMPK and influences metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SRT3025 hydrochloride involves multiple steps, starting with the preparation of the core thiazole structure. The key steps include:
Formation of the Thiazole Ring: This involves the reaction of appropriate thioamide and α-haloketone under basic conditions.
Substitution Reactions: The introduction of various substituents on the thiazole ring is achieved through nucleophilic substitution reactions.
Coupling Reactions: The final product is obtained by coupling the thiazole derivative with other aromatic compounds using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of SRT3025 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and solvent conditions.
Purification: Using techniques such as recrystallization and chromatography to achieve the desired purity level of ≥98%.
Chemical Reactions Analysis
Types of Reactions
SRT3025 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, ethanol, and water.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of SRT3025 hydrochloride, which may have different biological activities.
Scientific Research Applications
SRT3025 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the activation of sirtuin 1 and its effects on cellular processes.
Biology: Investigated for its role in regulating cellular aging, apoptosis, and transcription.
Medicine: Explored for its potential therapeutic effects in treating diseases such as atherosclerosis, osteoporosis, and metabolic disorders.
Industry: Utilized in the development of new drugs targeting sirtuin 1 pathways.
Comparison with Similar Compounds
Similar Compounds
SRT1720 hydrochloride: Another sirtuin 1 activator with similar biological effects.
Resveratrol: A natural compound known for its sirtuin-activating properties.
Sirtinol: A sirtuin inhibitor used for comparative studies.
Uniqueness
SRT3025 hydrochloride is unique in its high potency and selectivity for sirtuin 1 activation. Unlike other similar compounds, it has shown significant efficacy in various in vivo models, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O2S2.ClH/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36;/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBDTOIPNDWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32ClN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


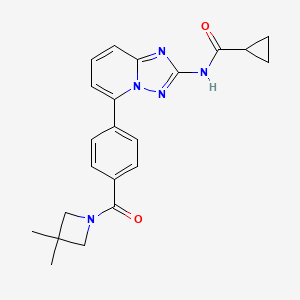




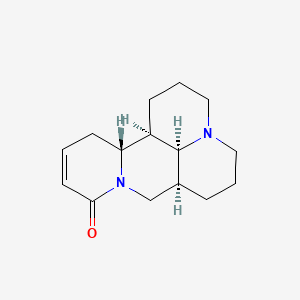
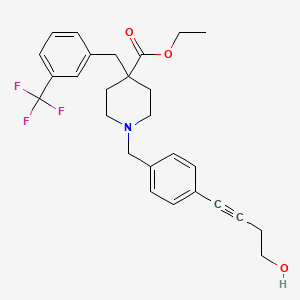
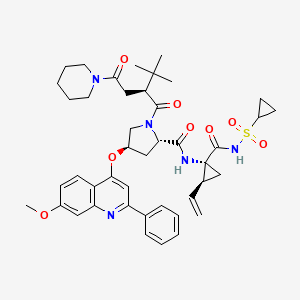
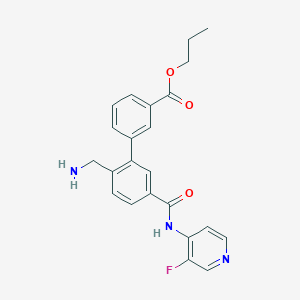
![6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole](/img/structure/B610929.png)
